molecular formula C13H16O3 B12644544 2-Propenoic acid, 4-phenoxybutyl ester CAS No. 103969-85-3

2-Propenoic acid, 4-phenoxybutyl ester

Cat. No.: B12644544
CAS No.: 103969-85-3
M. Wt: 220.26 g/mol
InChI Key: RGLHEMZXTOODQW-UHFFFAOYSA-N
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Description

2-Propenoic acid, 4-phenoxybutyl ester, also known as 4-phenoxybutyl acrylate, is an organic compound with the molecular formula C13H16O3. It is an ester derived from the reaction of 2-propenoic acid (acrylic acid) and 4-phenoxybutanol. This compound is part of the acrylate family, which is known for its wide range of applications in various industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propenoic acid, 4-phenoxybutyl ester can be synthesized through the esterification reaction between 2-propenoic acid and 4-phenoxybutanol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and distillation columns helps in the efficient separation and purification of the ester. The process is optimized to maximize yield and minimize by-products .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 4-phenoxybutyl ester primarily involves its ability to undergo polymerization. The ester group and the double bond in the propenoic acid moiety are key functional groups that participate in chemical reactions. The polymerization process involves the formation of free radicals, which initiate the chain reaction leading to the formation of long polymer chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 4-phenoxybutyl ester is unique due to the presence of the phenoxybutyl group, which imparts specific properties such as enhanced flexibility, adhesion, and chemical resistance. These properties make it particularly useful in applications requiring durable and high-performance materials .

Biological Activity

2-Propenoic acid, 4-phenoxybutyl ester, also known by its CAS number 103969-85-3, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is a member of the acrylic acid family and is characterized by the presence of a phenoxybutyl group. Its structure allows it to participate in various chemical reactions, making it useful in both industrial and biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. Research indicates that it may influence cellular processes through:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects .
  • Cellular Proliferation : Studies suggest that it can promote lymphocyte proliferation, indicating immunomodulatory properties .

Toxicological Profile

The acute toxicity of this compound has been evaluated through various animal studies. Key findings include:

  • Oral Toxicity : The median lethal dose (LD50) in rats is greater than 2000 mg/kg bw, indicating low acute oral toxicity .
  • Inhalation Toxicity : An LC50 value of approximately 10.3 mg/L was determined from inhalation studies conducted on rats .

Case Studies

Several studies have investigated the biological effects and safety profile of this compound:

  • Lymphocyte Proliferation Study :
    • Objective : To assess the immunological impact.
    • Findings : A significant increase in lymphocyte proliferation was observed at concentrations leading to an EC3 value of 11.2% .
  • Carcinogenicity Assessment :
    • Study Design : Long-term exposure studies in rodents.
    • Results : No neoplasms were observed at the highest concentration tested (0.77 mg/L), establishing a no observed adverse effect concentration (NOAEC) for carcinogenicity .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructure TypeKey Biological Activity
2-Propenoic acid, butyl esterEsterLow toxicity; potential skin sensitization
2-Propenoic acid, phenyl esterEsterModerate cytotoxicity
4-PhenoxybutanolAlcoholAntimicrobial activity

Properties

CAS No.

103969-85-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4-phenoxybutyl prop-2-enoate

InChI

InChI=1S/C13H16O3/c1-2-13(14)16-11-7-6-10-15-12-8-4-3-5-9-12/h2-5,8-9H,1,6-7,10-11H2

InChI Key

RGLHEMZXTOODQW-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCOC1=CC=CC=C1

Origin of Product

United States

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